6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring fused with a pyridine ring and a cyclohexa-2,4-dien-1-one moiety. Its distinctive chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common method includes the condensation of a pyridine derivative with a pyrimidine precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of dimethylformamide (DMF) as a solvent and palladium catalysts can facilitate the coupling reactions necessary for the synthesis .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can also enhance the scalability of the synthesis, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing pathways such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- **6-(Pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- **6-(Dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
Uniqueness
What sets 6-[6-(Dimethylamino)-5-(pyridin-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one apart is its combined structural features, which confer unique chemical reactivity and biological activity. The presence of both dimethylamino and pyridinyl groups enhances its ability to participate in diverse chemical reactions and interact with various biological targets .
Properties
CAS No. |
823795-47-7 |
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Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
2-[4-(dimethylamino)-5-pyridin-3-ylpyrimidin-2-yl]phenol |
InChI |
InChI=1S/C17H16N4O/c1-21(2)17-14(12-6-5-9-18-10-12)11-19-16(20-17)13-7-3-4-8-15(13)22/h3-11,22H,1-2H3 |
InChI Key |
YJKSUCVAORPJAR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC=C1C2=CN=CC=C2)C3=CC=CC=C3O |
Origin of Product |
United States |
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